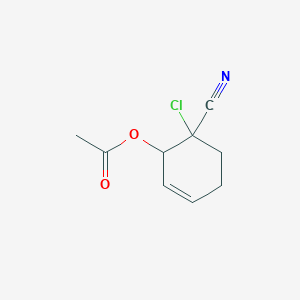
4-(4-Nitrobutyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Nitrobutyl)phenol is an organic compound characterized by a phenol group substituted with a nitrobutyl chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(4-Nitrobutyl)phenol can be synthesized through several methods. One common approach involves the nitration of phenol using nitric acid in the presence of sulfuric acid. This reaction typically yields a mixture of 2-nitrophenol and 4-nitrophenol, which can be separated through distillation . The nitrobutyl chain can then be introduced through alkylation reactions using appropriate alkylating agents .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the continuous nitration of phenol followed by alkylation. The process is optimized to ensure high yields and purity of the final product. Advanced separation techniques, such as crystallization and recrystallization, are employed to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Nitrobutyl)phenol undergoes various chemical reactions, including:
Reduction: The phenol group can be oxidized to quinones using oxidizing agents such as potassium nitrosodisulfonate.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt)
Reduction: Sodium dithionite, hydrogen gas
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed:
Reduction: 4-Aminobutylphenol
Oxidation: Quinones
Substitution: Halogenated, nitrated, and sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
4-(4-Nitrobutyl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(4-Nitrobutyl)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can participate in redox reactions, influencing cellular redox states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-Nitrophenol: Similar structure but lacks the butyl chain.
4-Aminophenol: Reduced form of 4-nitrophenol, used in the synthesis of paracetamol.
2,4-Dinitrophenol: Contains two nitro groups, used as a pesticide and in biochemical research.
Uniqueness: 4-(4-Nitrobutyl)phenol is unique due to the presence of both a nitro group and a butyl chain, which confer distinct chemical and biological properties. This combination allows it to participate in a broader range of reactions and applications compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
108185-82-6 |
|---|---|
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
4-(4-nitrobutyl)phenol |
InChI |
InChI=1S/C10H13NO3/c12-10-6-4-9(5-7-10)3-1-2-8-11(13)14/h4-7,12H,1-3,8H2 |
InChI-Schlüssel |
KJIGYHIPZIWEFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCC[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



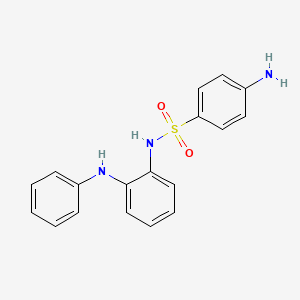
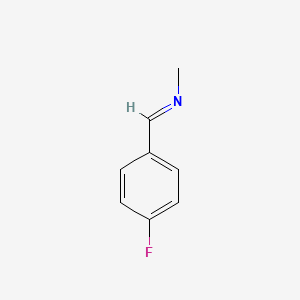


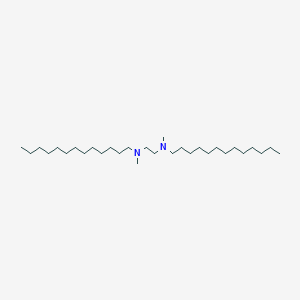
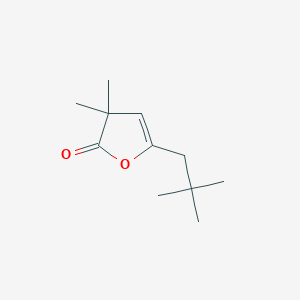

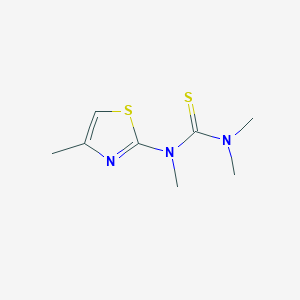

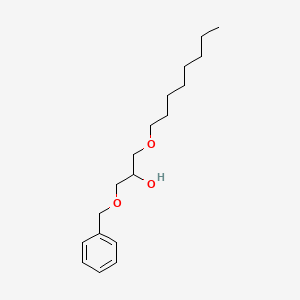

![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B14339587.png)
